4-Methylquinoline-8-sulfonamide chemical structure and properties
4-Methylquinoline-8-sulfonamide chemical structure and properties
An In-Depth Technical Guide to 4-Methylquinoline-8-sulfonamide: Structure, Properties, and Therapeutic Potential
Abstract
The quinoline-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide focuses on a specific, yet foundational, member of this class: 4-Methylquinoline-8-sulfonamide. We will dissect its molecular architecture, detail its physicochemical and spectroscopic properties, and provide validated protocols for its synthesis. Furthermore, this guide synthesizes current research to explore the compound's significance as a core moiety in drug discovery, particularly in oncology and infectious diseases, by examining the mechanisms of action of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Introduction: The Quinoline-Sulfonamide Scaffold
A Privileged Structure in Medicinal Chemistry
Sulfonamides were among the first classes of synthetic antimicrobial agents and have remained a cornerstone of pharmaceutical development.[1] Their utility extends far beyond their initial antibacterial applications, with derivatives showing efficacy as anticancer, antiviral, and antidiabetic agents.[1] When hybridized with a quinoline ring—a heterocyclic aromatic system also known for its diverse pharmacological profile—the resulting quinoline-sulfonamide scaffold exhibits a remarkable capacity for biological interaction.[2][3] This synergy has established the scaffold as a critical starting point for the development of targeted enzyme inhibitors and other novel therapeutics.
4-Methylquinoline-8-sulfonamide: A Core Moiety
4-Methylquinoline-8-sulfonamide is a fundamental structure within this class. It combines the rigid, aromatic quinoline framework with the versatile sulfonamide functional group, known for its ability to form key hydrogen bonds with biological targets. The methyl group at the 4-position provides a subtle yet significant modification that can influence steric interactions and metabolic stability. Understanding the core properties and synthesis of this specific molecule is essential for the rational design of more complex and potent derivatives.
Molecular Structure and Physicochemical Properties
Chemical Structure Elucidation
4-Methylquinoline-8-sulfonamide consists of a quinoline ring system substituted with a methyl group at position 4 and a sulfonamide group at position 8.
-
Molecular Formula: C₁₀H₁₀N₂O₂S[4]
-
IUPAC Name: 4-methylquinoline-8-sulfonamide
-
SMILES: CC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)N[4]
-
InChI Key: ZAFJGWOBSVYACM-UHFFFAOYSA-N[4]
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted through computational models and inferred from related structures.
| Property | Value | Source |
| Molecular Weight | 222.26 g/mol | Calculated |
| Monoisotopic Mass | 222.0463 Da | PubChem[4] |
| XlogP (Predicted) | 1.3 | PubChem[4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 4 (2 from -SO₂, 2 from N atoms) | Calculated |
| Polar Surface Area | 81.4 Ų | PubChem[5] (for quinoline-8-sulfonamide) |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Spectroscopic Profile
The structural integrity of synthesized 4-Methylquinoline-8-sulfonamide can be confirmed using standard spectroscopic techniques. The expected characteristics are outlined below.
Predicted ¹H and ¹³C NMR Characteristics
Based on analyses of similar quinoline-sulfonamide derivatives, the following spectral features are anticipated.[6][7]
-
¹H NMR:
-
Aromatic Protons: Multiple signals in the δ 7.5-9.0 ppm range, corresponding to the protons on the quinoline ring.
-
Sulfonamide Protons (-SO₂NH₂): A broad singlet appearing downfield, typically between δ 7.0-8.0 ppm, which is exchangeable with D₂O.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.6-2.8 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals between δ 120-155 ppm.
-
Methyl Carbon: A signal in the aliphatic region, around δ 18-22 ppm.
-
Key Infrared (IR) Spectroscopy Bands
The IR spectrum provides confirmation of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (asymmetric and symmetric) of the sulfonamide |
| 3100-3000 | Aromatic C-H stretching |
| ~1600, ~1500 | C=C and C=N stretching in the quinoline ring |
| ~1350, ~1160 | S=O stretching (asymmetric and symmetric) of the sulfonamide |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Predicted values for common adducts are provided by computational tools.
| Adduct | Predicted m/z |
| [M+H]⁺ | 223.05358 |
| [M+Na]⁺ | 245.03552 |
| [M-H]⁻ | 221.03902 |
| [M+K]⁺ | 261.00946 |
| Data sourced from PubChem predictions.[4] |
Synthesis and Derivatization Strategies
Rationale for Synthesis Design
The synthesis of 4-Methylquinoline-8-sulfonamide is most efficiently approached by first constructing the key intermediate, 4-methylquinoline-8-sulfonyl chloride[8], followed by amination. This strategy allows for modularity, as the sulfonyl chloride intermediate can be reacted with various amines to generate a library of N-substituted derivatives for structure-activity relationship (SAR) studies.
Key Precursor: Synthesis of 4-Methylquinoline-8-sulfonyl Chloride
The most direct method for synthesizing the sulfonyl chloride is the electrophilic chlorosulfonation of 4-methylquinoline.
This protocol is based on established procedures for the sulfonation of quinoline systems.[9]
Causality: Chlorosulfonic acid serves as both the sulfonating agent and the solvent. It is a powerful electrophile that will preferentially attack the electron-rich quinoline ring. The reaction is conducted at low temperature to control the exothermicity and minimize side reactions. The product is isolated by quenching the reaction mixture in ice water, which precipitates the less soluble sulfonyl chloride.
-
Step 1: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-methylquinoline (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.
-
Step 2: Add chlorosulfonic acid (5.0 eq) dropwise to the cooled flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[9]
-
Step 3: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Step 4: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude sulfonyl chloride will precipitate as a solid.
-
Step 5: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product, 4-methylquinoline-8-sulfonyl chloride, can be used in the next step without further purification or can be recrystallized from a suitable solvent like acetonitrile.
Final Step: Amination to Yield the Sulfonamide
The conversion of the sulfonyl chloride to the primary sulfonamide is a standard nucleophilic substitution reaction.
Causality: Aqueous ammonia provides the nucleophilic amine (-NH₂) and also acts as a base to neutralize the HCl byproduct. The reaction is typically straightforward and proceeds readily at room temperature.
-
Step 1: Dissolve 4-methylquinoline-8-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or THF in a round-bottom flask.
-
Step 2: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₃ solution, 10 eq) dropwise.
-
Step 3: Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
Step 4: Remove the organic solvent under reduced pressure. The resulting aqueous slurry contains the precipitated product.
-
Step 5: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 4-Methylquinoline-8-sulfonamide can be purified by recrystallization from an ethanol/water mixture.
Synthesis Workflow Diagram
Caption: General synthesis pathway for 4-Methylquinoline-8-sulfonamide.
Biological Activity and Therapeutic Landscape
While 4-Methylquinoline-8-sulfonamide itself is primarily a building block, its derivatives have shown significant potential across multiple therapeutic areas. The core structure is crucial for the observed biological activities.
Application in Oncology: The Role of PKM2 Inhibition
A key area of interest for quinoline-sulfonamides is cancer metabolism.[10][11] Many cancer cells exhibit a metabolic shift known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen. The M2 isoform of pyruvate kinase (PKM2) is a critical enzyme in this pathway.[11][12] Derivatives of quinoline-8-sulfonamide have been designed as potent modulators of PKM2.[10][12] By inhibiting or modulating PKM2 activity, these compounds can disrupt cancer cell metabolism, leading to reduced proliferation and cell death.[10][11]
Caption: Inhibition of PKM2 by quinoline-sulfonamide derivatives disrupts cancer glycolysis.
Antimicrobial Potential
The sulfonamide moiety is a classic pharmacophore for antibacterial agents, primarily acting by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[13] Hybrid compounds that link a quinoline moiety to a sulfonamide have been developed as a strategy to combat bacterial resistance.[13] The quinoline part can confer additional mechanisms of action, such as DNA gyrase inhibition, creating multi-target agents that are more effective against resistant strains.[2] Metal complexes of quinoline-sulfonamides have also demonstrated potent antibacterial and antifungal activities.[14]
Other Potential Applications
The versatile structure of quinoline-sulfonamides has led to their investigation in other areas:
-
Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase inhibitors, with applications in treating glaucoma and other conditions.[1][15]
-
Kinase Inhibition: The quinoline ring is present in many FDA-approved kinase inhibitors. The combination with the sulfonamide group makes this scaffold a promising candidate for developing novel kinase inhibitors for various diseases.[12]
Toxicological Considerations
An important aspect for any drug development program is toxicology. It should be noted that 4-methylquinoline (lepidine) itself has been identified as a compound of high carcinogenicity concern by some regulatory bodies.[16] While its incorporation into a larger sulfonamide structure will significantly alter its properties, this potential liability must be carefully assessed in any preclinical development program involving derivatives of this specific scaffold.
Conclusion and Future Outlook
4-Methylquinoline-8-sulfonamide is a chemically tractable and highly valuable scaffold for modern drug discovery. Its straightforward synthesis allows for extensive derivatization, enabling fine-tuning of its pharmacological properties. The demonstrated success of its derivatives as anticancer and antimicrobial agents underscores the therapeutic potential embedded in its molecular framework. Future research will likely focus on creating large, diverse libraries of N-substituted derivatives and exploring their efficacy against a wider range of biological targets, including novel kinases and viral enzymes. Careful toxicological profiling will be paramount to advancing these promising compounds from the laboratory to the clinic.
References
-
PubChem. 4-methylquinoline-8-sulfonamide. National Center for Biotechnology Information. [Link]
-
SciSpace. The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. SciSpace. [Link]
-
Wang, Y., et al. Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway. Scientific Reports. [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
-
PMC. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports. [Link]
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
PMC. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ChemistryOpen. [Link]
-
ResearchGate. (PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]
-
PubMed. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]
-
ResearchGate. Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. [Link]
-
OEHHA. Evidence on the Carcinogenicity of 4-methylquinoline. California Office of Environmental Health Hazard Assessment. [Link]
-
Indian Journal of Pharmaceutical Sciences. Biological Activities of Sulfonamides. [Link]
-
Organic Syntheses. Methanesulfonyl Cyanide. [Link]
-
Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
PubChem. 8-Quinolinesulfonamide. National Center for Biotechnology Information. [Link]
- Google Patents. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride.
-
ChemRxiv. NMR- and EPR spectroscopic characterization of S4N4 and (SN)x dissolved in [EMIm][OAc]. [Link]
-
MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
Organic Chemistry Portal. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. [Link]
-
MDPI. ¹H, ¹³C{¹H} NMR and Mass spectra of compounds 4, 6, 8 and 11. [Link]
-
PubChem. 4-methylquinoline-8-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
PMC. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. [Link]
- Google Patents. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.
-
European Journal of Chemistry. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - 4-methylquinoline-8-sulfonamide (C10H10N2O2S) [pubchemlite.lcsb.uni.lu]
- 5. 8-Quinolinesulfonamide | C9H8N2O2S | CID 94464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. PubChemLite - 4-methylquinoline-8-sulfonyl chloride (C10H8ClNO2S) [pubchemlite.lcsb.uni.lu]
- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. oehha.ca.gov [oehha.ca.gov]
